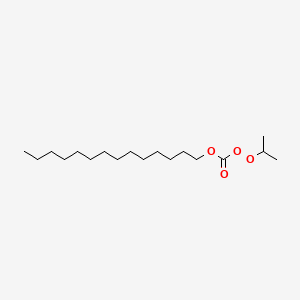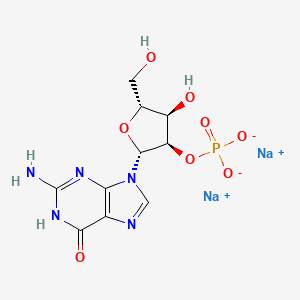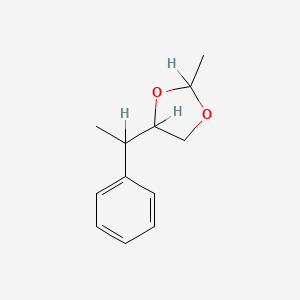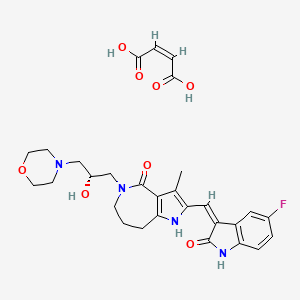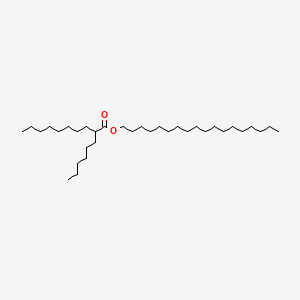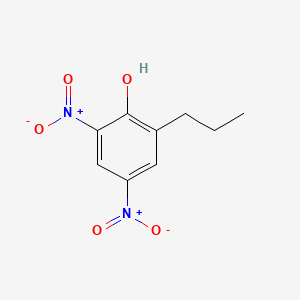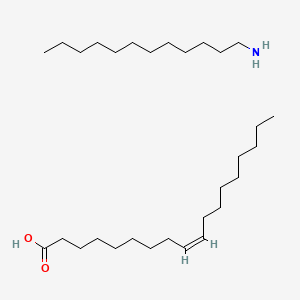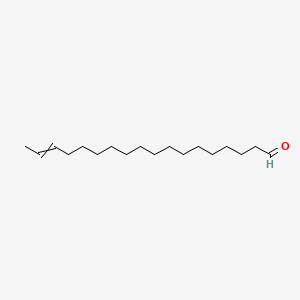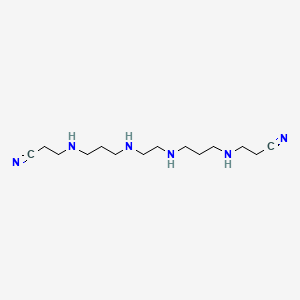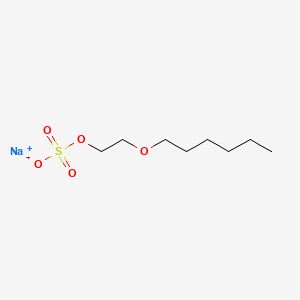
Sodium 2-(hexyloxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(hexyloxy)ethyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is particularly valued for its stability in both acidic and alkaline conditions, making it a versatile ingredient in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-(hexyloxy)ethyl sulphate is typically synthesized through the sulfation of 2-(hexyloxy)ethanol. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process is carried out in a continuous reactor, such as a falling film reactor, where 2-(hexyloxy)ethanol reacts with sulfur trioxide. The resulting product is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically obtained as a concentrated aqueous solution, which can be further processed or used directly in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hexyloxy)ethyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(hexyloxy)ethyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for sodium 2-(hexyloxy)ethyl sulphate is its ability to reduce surface tension, thereby enhancing wetting, emulsification, and dispersion. This compound interacts with the molecular targets on surfaces, facilitating the formation of micelles and improving the solubility of hydrophobic substances. In electrochemical applications, it affects the reduction potentials and current densities, as observed in zinc electroreduction studies .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl sulfate
- Sodium octyl sulfate
- Sodium ethyl sulfate
- Dioctyl sulfosuccinate sodium salt
Uniqueness
Sodium 2-(hexyloxy)ethyl sulphate stands out due to its unique balance of hydrophobic and hydrophilic properties, which makes it particularly effective in applications requiring strong wetting and emulsifying capabilities. Its stability in both acidic and alkaline conditions further enhances its versatility compared to other similar compounds .
Properties
CAS No. |
33143-35-0 |
|---|---|
Molecular Formula |
C8H17NaO5S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
sodium;2-hexoxyethyl sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
DDOCWORBIBZICT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


